N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline

MetAP2 inhibition cancer angiogenesis

N-((5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline (CAS 1146902-32-0; molecular formula C₁₄H₁₄N₄O₂; MW 270.29) is a synthetic small molecule belonging to the 1,2,4-triazole heterocycle class, distinguished by a specific combination of three pharmacophoric elements: a furan-2-yl substituent at the triazole 5-position, a 4-methoxyaniline moiety connected via a methylene bridge to the triazole 3-position, and an unsubstituted N1–H on the triazole ring capable of critical hydrogen-bonding interactions with metal cofactors in metalloenzyme active sites. This precise substitution pattern is not arbitrary: the furanylmethyl–triazole–aniline architecture has been identified through systematic structure–activity relationship (SAR) studies as a privileged scaffold for high-potency inhibition of methionine aminopeptidase-2 (MetAP2), with structurally related triazoles achieving potencies in the 50–100 picomolar range in enzyme assays, and the furanylmethyl sulfur substituent specifically identified as a key potency determinant.

Molecular Formula C14H14N4O2
Molecular Weight 270.292
CAS No. 1146902-32-0
Cat. No. B2649448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline
CAS1146902-32-0
Molecular FormulaC14H14N4O2
Molecular Weight270.292
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=CO3
InChIInChI=1S/C14H14N4O2/c1-19-11-6-4-10(5-7-11)15-9-13-16-14(18-17-13)12-3-2-8-20-12/h2-8,15H,9H2,1H3,(H,16,17,18)
InChIKeyQAQMBVWZBZGPHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline (CAS 1146902-32-0): Chemical Class, Core Architecture & Procurement-Relevant Identity


N-((5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline (CAS 1146902-32-0; molecular formula C₁₄H₁₄N₄O₂; MW 270.29) is a synthetic small molecule belonging to the 1,2,4-triazole heterocycle class, distinguished by a specific combination of three pharmacophoric elements: a furan-2-yl substituent at the triazole 5-position, a 4-methoxyaniline moiety connected via a methylene bridge to the triazole 3-position, and an unsubstituted N1–H on the triazole ring capable of critical hydrogen-bonding interactions with metal cofactors in metalloenzyme active sites [1]. This precise substitution pattern is not arbitrary: the furanylmethyl–triazole–aniline architecture has been identified through systematic structure–activity relationship (SAR) studies as a privileged scaffold for high-potency inhibition of methionine aminopeptidase-2 (MetAP2), with structurally related triazoles achieving potencies in the 50–100 picomolar range in enzyme assays, and the furanylmethyl sulfur substituent specifically identified as a key potency determinant [2]. Commercial availability of this compound from research chemical suppliers makes it accessible as a screening compound or SAR probe, but procurement decisions must be guided by its precise substitution pattern rather than generic triazole class membership.

Why N-((5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline Cannot Be Interchanged with Generic 1,2,4-Triazole Analogs


The 1,2,4-triazole scaffold is chemically diverse, and small structural modifications produce large-magnitude changes in target engagement which render generic class-based substitution scientifically and commercially invalid. Substitution at the triazole 5-position modulates target affinity by several orders of magnitude—the furan-2-yl group provides a specific heteroaryl interaction surface that is electronically and sterically distinct from the 4-tert-butylphenyl, 4-nitrophenyl, or ethylsulfanyl substituents found in commercially available analogs (CAS 1171666-21-9, CAS 1171939-94-8, and the ethylsulfanyl series, respectively) [1]. Additionally, the NH–CH₂ linker between the triazole core and the 4-methoxyaniline ring is essential for maintaining the correct geometry of the aniline nitrogen's interaction with target active-site residues, and replacement by a direct C–N bond or an O-linker eliminates key binding interactions confirmed by X-ray crystallography in the MetAP2 inhibitor series [2]. The 4-methoxy substituent on the aniline ring further distinguishes this compound from chloro-, nitro-, or unsubstituted aniline congeners by altering both electronic density at the aniline nitrogen and overall lipophilicity, which directly impacts enzyme inhibitory potency, selectivity, and cellular permeability. These collective SAR features mean that substituting this compound with a generic triazole analog cannot reproduce the same biological or physicochemical profile.

Product-Specific Quantitative Evidence: How N-((5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline Differentiates from Closest Analogs


Furan-2-yl at Triazole C5 vs. 4-tert-Butylphenyl: Impact on MetAP2 Inhibitory Potency

The furan-2-yl substituent at the triazole 5-position is a critical potency determinant for MetAP2 inhibition. In a systematic SAR study, the furanylmethyl group on the triazole sulfur substituent was specifically identified as a key feature leading to picomolar-range MetAP2 inhibitors. Inhibitors 103 and 104, which incorporate the furanylmethyl sulfur substituent analogous to the furan-2-yl moiety in the target compound, exhibited enzyme inhibitory potencies in the 50–100 pM range (IC₅₀) in a human MetAP2 enzyme assay [1]. In contrast, structurally related 3-anilino-5-benzylthio-1,2,4-triazoles lacking the furanyl heterocycle showed reduced potency, with methylation of the anilino-triazole nitrogens confirmed to have deleterious effects on inhibitor potency [1]. X-ray crystallography of triazole 102 bound in the MetAP2 active site confirmed key interactions between the triazole nitrogens, the active site cobalt atoms, and the His-231 side-chain, providing a structural rationale for this SAR [1]. The furan-2-yl group thus provides a heteroaryl interaction surface that is absent in analogs bearing a 4-tert-butylphenyl substituent (CAS 1171666-21-9, MW 336.4), where the bulky lipophilic tert-butylphenyl group occupies a different steric and electronic space .

MetAP2 inhibition cancer angiogenesis triazole SAR metalloenzyme

4-Methoxy vs. 4-Chloro Aniline Substitution: Divergent Electronic Effects and Target Selectivity Implications in Triazole Pharmacology

The 4-methoxy group (–OCH₃) on the aniline ring is electron-donating (Hammett σₚ = −0.27), whereas the 4-chloro analog (CAS 1171939-81-3, MW 274.70) bears an electron-withdrawing substituent (σₚ = +0.23), producing opposite electronic effects at the aniline nitrogen [1]. In the MetAP2 inhibitor series, SAR studies demonstrated that the substitution pattern on the aniline ring profoundly impacts enzyme inhibitory potency; the optimal aniline group identified was 2-isopropylphenyl, highlighting that minor variations in aniline substitution produce large changes in activity [2]. The electron-donating methoxy group increases electron density at the aniline nitrogen, potentially enhancing its capacity to coordinate with active-site metal ions or participate in hydrogen-bonding interactions. Additionally, the methoxy group reduces overall lipophilicity (clogP reduction of approximately 0.5–0.8 log units relative to chloro) which may improve aqueous solubility and modulate off-target binding profiles. Class-level reviews confirm that 1,2,4-triazole–furan–aniline hybrid compounds exhibit diverse pharmacological activities (antimicrobial, antioxidant, anticancer) and that the specific nature of aryl substitution dictates both potency and selectivity profiles across biological targets [3].

electronic effects SAR aniline substitution triazole pharmacology selectivity

Methylene Bridge (–CH₂–NH–) vs. Direct C–N Linkage: Conformational Flexibility and MetAP2 Binding Geometry

The target compound incorporates a methylene bridge (–CH₂–) between the triazole C3 and the 4-methoxyaniline nitrogen, whereas close analogs such as 3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline (CAS 1170552-57-4, MW 226.24) and 4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]aniline (MW 226.23) feature a direct C–N bond linkage between the triazole and the aniline ring . This structural difference is pharmacologically significant: X-ray crystallography of triazole-based MetAP2 inhibitors confirmed that the triazole ring nitrogens make essential interactions with the active-site cobalt atoms and His-231, and that methylation of the anilino-triazole nitrogens is deleterious to potency [1]. The methylene bridge introduces an additional rotational degree of freedom (one additional sp³-hybridized carbon) and extends the distance between the triazole core and the aniline ring by approximately 1.5 Å compared to the direct C–N linked analogs, allowing the 4-methoxyaniline moiety to sample a wider conformational space for optimal binding pocket accommodation. This conformational flexibility may be beneficial or detrimental depending on the target, but importantly ensures that the NH group of the aniline linker is geometrically distinct from the direct aniline–triazole conjugates, meaning binding data generated with the direct-linked analogs cannot be extrapolated to the methylene-bridged compound.

linker geometry methylene bridge conformational flexibility MetAP2 X-ray crystallography

Triazole N1–H vs. N4-Substituted Analogs: Essential Hydrogen-Bond Donor for Metalloenzyme Active-Site Coordination

The target compound bears an unsubstituted N1–H on the 1,2,4-triazole ring (the 1H-tautomer form), whereas commercially available analogs such as N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxyaniline (MW 340.4) and N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxyaniline from the SpectraBase database feature a substituted N4-phenyl group that eliminates the N–H hydrogen-bond donor capacity [1]. X-ray crystallographic evidence from the MetAP2 inhibitor series confirms that the triazole N1 and N2 nitrogens make critical coordination interactions with the active-site cobalt atoms, and that the N–H group participates in a hydrogen-bond network with His-231 [2]. Methylation or substitution of the triazole NH was explicitly demonstrated to have deleterious effects on inhibitor potency [2]. This provides a direct structural rationale for why the unsubstituted 1H-triazole form is essential for high-affinity metalloenzyme binding, and why the N4-substituted ethylsulfanyl-phenyl analog would exhibit dramatically reduced or absent MetAP2 inhibitory activity. The 1,2,4-triazole ring can exist in tautomeric forms, and the 1H-tautomer present in the target compound preserves the free NH for metal coordination [3].

triazole tautomerism metal coordination hydrogen bonding MetAP2 active site

1,2,4-Triazole–Furan Hybrid Scaffold: Documented Biological Activity Spectrum vs. Alternative Heterocycle Combinations

The combination of 1,2,4-triazole and furan pharmacophores within a single molecular scaffold is a validated strategy for generating multi-target biological activity. A comprehensive review of 1,2,4-triazole–furan hybrid compounds documented diverse pharmacological activities including antimicrobial, antifungal, antioxidant, and anticancer effects, with the furan fragment contributing to membrane permeability and the triazole core enabling metal coordination and hydrogen bonding [1]. The 1,2,4-triazole heterocyclic system itself is clinically validated: drugs such as fluconazole (antifungal), ribavirin (antiviral), and anastrozole (anticancer) all contain the 1,2,4-triazole core [1]. Within the antimicrobial domain, structurally related 4-(alkylidene/arylidene)-amino-5-(2-furanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 6-aryl-3-(2-furanyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines demonstrated activity against Staphylococcus aureus and Staphylococcus epidermidis (MIC 1.95–125 µg/mL) and broad-spectrum antifungal activity (MIC 0.8–25 µg/mL) [2]. Triazole-based molecular hybrids with antistaphylococcal properties showed MIC values of 10.1–62.4 µM against S. aureus [3]. This body of evidence establishes the triazole–furan hybrid scaffold as a productive starting point for antimicrobial screening, and the specific substitution pattern of the target compound (4-methoxyaniline + furan-2-yl) represents a unique combination not yet explored in the published antimicrobial SAR literature, offering genuine novelty in screening campaigns.

antimicrobial antifungal anticancer triazole-furan hybrid SAR

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bond Capacity vs. Closest Commercial Analogs

Physicochemical properties directly impact compound handling, solubility, permeability, and assay compatibility—key procurement considerations. The target compound (MW 270.29; molecular formula C₁₄H₁₄N₄O₂) possesses 2 hydrogen-bond donors (triazole NH and aniline NH) and 5 hydrogen-bond acceptors (triazole N, furan O, methoxy O, aniline N) . This places it within favorable drug-like property space (MW < 300; HBD ≤ 3; HBA ≤ 6) according to standard rule-of-five criteria. In comparison, the 4-chloro analog (CAS 1171939-81-3; MW 274.70; C₁₃H₁₁ClN₄O) has identical HBD/HBA count but higher lipophilicity due to the chloro substituent, and the 4-tert-butylphenyl analog (CAS 1171666-21-9; MW 336.4; C₂₀H₂₄N₄O) has significantly higher molecular weight and lipophilicity which may reduce aqueous solubility and increase nonspecific protein binding . The N4-phenyl-substituted ethylsulfanyl analog (MW 340.4; C₁₈H₂₀N₄OS) loses one HBD entirely due to N4-substitution [1]. The direct C–N linked analog 3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline (MW 226.24) is lower molecular weight but lacks the 4-methoxy group and the conformational flexibility of the methylene bridge [2].

physicochemical properties drug-likeness MW HBD HBA procurement selection

Best Research & Industrial Application Scenarios for N-((5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline (CAS 1146902-32-0)


MetAP2 Inhibitor Lead Discovery and SAR Expansion in Angiogenesis and Cancer Programs

This compound is most strategically deployed as a screening hit or SAR probe in MetAP2 inhibitor programs targeting angiogenesis-dependent diseases including cancer. The furan-2-yl–triazole–aniline architecture directly mirrors the pharmacophore of the most potent known MetAP2 inhibitors (IC₅₀ = 50–100 pM), and the X-ray-validated coordination of the triazole NH with active-site cobalt ions provides a structural rationale for target engagement [1]. The 4-methoxy substitution represents an unexplored aniline variant within this scaffold series, enabling SAR expansion beyond the published 2-isopropylphenyl optimal substituent, while the 1H-triazole tautomer preserves the essential metal-coordinating N–H. Procurement of this specific compound enables direct head-to-head potency comparison with the published furanylmethyl-containing inhibitors 103 and 104, with the methoxy group offering a distinct electronic environment for probing structure–activity relationships.

Antimicrobial and Antifungal Screening of a Novel Triazole–Furan–Aniline Hybrid

The validated antimicrobial activity of 1,2,4-triazole–furan hybrid scaffolds—with published MIC values of 1.95–125 µg/mL against S. aureus and S. epidermidis and 0.8–25 µg/mL against fungal strains [2]—makes this compound a strong candidate for antimicrobial screening panels. Critically, the specific 4-methoxy-N-methyl-aniline substitution pattern has not been tested in any published antimicrobial SAR study to date, providing an opportunity to generate novel, potentially patentable biological data [3]. The compound's favorable physicochemical profile (MW 270.29; HBD = 2) supports compatibility with standard broth microdilution and agar diffusion assays, reducing the risk of false negatives from poor solubility that may affect higher-MW analogs.

Physicochemical Comparator for Analog Series Profiling and Library Design

In medicinal chemistry programs building triazole-based compound libraries, this compound serves as a well-balanced physicochemical benchmark. With MW 270.29 (vs. 274.70 for the 4-chloro analog; 336.4 for the 4-tert-butylphenyl analog; and 340.4 for the N4-phenyl-substituted analog), 2 HBDs, and 5 HBAs, it occupies favorable drug-like chemical space while offering the complete furan–triazole–methoxyaniline pharmacophore [REFS-1, REFS-4]. Procurement of this compound alongside its closest analogs enables systematic evaluation of how incremental structural changes (methoxy → chloro; furan → tert-butylphenyl; 1H-triazole → N4-substituted triazole) impact not only potency but also solubility, permeability, metabolic stability, and off-target selectivity—parameters critical for lead optimization decisions.

Agrochemical Fungicide Lead Identification Leveraging Triazole–Furan Synergy

The 1,2,4-triazole class is the chemical foundation of numerous agricultural fungicides (e.g., tebuconazole, propiconazole) that target fungal CYP51. The combination of a furan ring with a 1,2,4-triazole core has been specifically explored for antifungal activity against phytopathogenic fungi, with several furan-substituted triazole derivatives demonstrating potent fungicidal activity [2]. This compound's unique substitution pattern—particularly the 4-methoxyaniline moiety which is absent from commercial agrochemical triazoles—offers a differentiated chemotype for screening against resistant fungal strains. Procurement for agrochemical discovery programs is justified by the scaffold's validated antifungal pharmacophore and the compound's structural novelty relative to existing commercial fungicide chemical space.

Quote Request

Request a Quote for N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.